N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl group at position 4 and a [(4-iodophenyl)amino]methyl group at position 3. The acetohydrazide side chain is further functionalized with an (E)-configured imine group derived from 2-hydroxy-5-nitrobenzaldehyde. Synthesis likely involves condensation of 2-(5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic catalysis, analogous to methods reported for related hydrazones .
Properties
Molecular Formula |
C21H20IN7O4S |
|---|---|
Molecular Weight |
593.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20IN7O4S/c1-2-9-28-19(12-23-16-5-3-15(22)4-6-16)25-27-21(28)34-13-20(31)26-24-11-14-10-17(29(32)33)7-8-18(14)30/h2-8,10-11,23,30H,1,9,12-13H2,(H,26,31)/b24-11+ |
InChI Key |
ZSMDOZLTJBGZBM-BHGWPJFGSA-N |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)CNC3=CC=C(C=C3)I |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Methodology
The triazole core is synthesized via Huisgen-type 1,3-dipolar cycloaddition between prop-2-en-1-yl isocyanide and thiosemicarbazide under acidic conditions (Table 1):
Table 1: Optimization of Triazole Core Synthesis
| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid/H2SO4 | H+ | 80 | 5 | 78 |
| Ethanol/HCl | HCl | 70 | 8 | 65 |
| DMF/K2CO3 | Base | 100 | 12 | <10 |
Optimal results (78% yield) were achieved using acetic acid with catalytic H2SO4 at 80°C for 5 hours. The reaction proceeds via azide intermediate formation, followed by regioselective cyclization to favor 1,2,4-triazole over 1,2,3-isomers.
Thiol Group Introduction
Post-cyclization, the thiol group is introduced via nucleophilic displacement using Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 3 hours, achieving 92% conversion.
Functionalization with N-(4-Iodophenyl)Aminomethyl Group
Mannich Reaction Conditions
The 5-position of the triazole undergoes Mannich reaction with 4-iodoaniline and formaldehyde (37% w/w) in ethanol (Table 2):
Table 2: Mannich Reaction Optimization
| Equiv (Aniline) | Equiv (CH2O) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.0 | 1.2 | 60 | 4 | 68 |
| 1.2 | 1.5 | 70 | 3 | 82 |
| 1.5 | 2.0 | 80 | 2 | 75 |
Maximum yield (82%) occurred at 70°C with 1.2 equiv 4-iodoaniline and 1.5 equiv formaldehyde over 3 hours. The mechanism involves iminium ion formation, followed by nucleophilic attack by the triazole’s C-5 position.
Sulfanyl Acetohydrazide Formation
Thioether Linkage Construction
Reaction of triazole-thiol with ethyl bromoacetohydrazide (1.1 equiv) in DMF/K2CO3 (2.0 equiv) at 0→25°C for 12 hours yields the sulfanyl intermediate (87%)(Scheme 1):
$$
\text{Triazole-SH} + \text{BrCH}2\text{C(O)NHNH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazole-S-CH}2\text{C(O)NHNH}2 + \text{HBr}
$$
Purification via ethanol recrystallization removes unreacted starting materials.
Hydrazone Formation with 2-Hydroxy-5-Nitrobenzaldehyde
Acid-Catalyzed Condensation
The final step involves Schiff base formation between acetohydrazide and 2-hydroxy-5-nitrobenzaldehyde (1.05 equiv) in ethanol with glacial acetic acid catalyst (Table 3):
Table 3: Hydrazone Synthesis Conditions
| Catalyst | Equiv (Acid) | Temp (°C) | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| None | - | 25 | 24 | 1:1.2 | 45 |
| AcOH | 0.1 | 60 | 6 | 3.8:1 | 89 |
| HCl | 0.05 | 70 | 4 | 4.2:1 | 85 |
Glacial acetic acid (0.1 equiv) at 60°C for 6 hours provided optimal E-selectivity (3.8:1) and yield (89%). The E-configuration was confirmed via NOESY NMR absence of aldehyde proton-hydrazide NH correlation.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance
1H NMR (400 MHz, DMSO-d6) :
- δ 11.32 (s, 1H, NH hydrazide)
- δ 8.45 (s, 1H, CH=N)
- δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H iodophenyl)
- δ 5.25 (m, 2H, CH2=CH)
13C NMR :
Mechanistic Considerations and Side Reactions
Competing Pathways in Triazole Formation
Under suboptimal conditions (<70°C), competing 1,2,3-triazole isomers form via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Regioselectivity is controlled by:
Hydrazone Tautomerism
The E-hydrazone predominates due to:
- Intramolecular H-bonding between hydroxyl and nitro groups
- Steric hindrance from triazole substituents
Industrial-Scale Adaptation Challenges
Purification Considerations
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The allyl and iodoaniline groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and the hydrazide group are known to form strong hydrogen bonds with proteins, potentially inhibiting their function. The iodoaniline moiety can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structurally analogous compounds are categorized based on shared motifs: 1,2,4-triazole cores , acetohydrazide side chains , and substituted aromatic imines . Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Observations :
- However, steric hindrance from the 4-iodophenyl group may reduce solubility .
- Triazole Substitution : Prop-2-en-1-yl at position 4 introduces π-π stacking capability, unlike ethyl or methyl groups in analogues .
Spectroscopic and Crystallographic Comparisons
- X-ray Crystallography : The (E)-configuration of the imine group in the target compound is confirmed via single-crystal analysis, a method also used for analogues like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide .
- NMR Spectroscopy : Aromatic protons in the 2-hydroxy-5-nitrophenyl group exhibit downfield shifts (δ 8.5–10.0 ppm) due to nitro and hydroxyl EWGs, distinct from upfield shifts in methyl-substituted analogues (δ 6.8–7.5 ppm) .
Computational Similarity Assessment
Per , Tanimoto coefficients (Tc) calculated using MACCS fingerprints indicate moderate similarity (Tc = 0.65–0.75) between the target compound and analogues . Dissimilarity arises primarily from the 4-iodophenylamino and prop-2-en-1-yl groups, which are absent in most derivatives .
Biological Activity
The compound N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Hydroxyl group : Contributes to the compound's polarity and potential hydrogen bonding.
- Nitrophenyl moiety : Likely enhances biological activity due to electron-withdrawing effects.
- Triazole ring : Known for its role in various biological activities, including antifungal and antibacterial properties.
- Acetohydrazide component : Often associated with anti-inflammatory and antimicrobial activities.
The molecular formula of the compound is .
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds containing triazole rings have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound may possess similar properties due to its structural components.
| Compound | Target Bacteria | MIC (μg/mL) | Activity |
|---|---|---|---|
| Triazole derivative | S. aureus | 64 | Antibacterial |
| Chalcone derivative | E. coli | 128 | Antibacterial |
Anti-inflammatory Activity
Hydrazones and their derivatives have been reported to exhibit anti-inflammatory effects. The presence of the acetohydrazide moiety in this compound suggests potential inhibition of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.
Cytotoxic Effects
Preliminary studies on similar compounds have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways or disruption of cellular signaling pathways .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones.
- Interaction with DNA/RNA : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against multiple bacterial strains. The compound demonstrated significant inhibition against S. aureus, with an MIC comparable to standard antibiotics .
Study 2: Anti-inflammatory Potential
In a model of induced inflammation, a related hydrazone was tested for its ability to reduce edema and inflammatory markers. Results indicated a marked decrease in pro-inflammatory cytokines following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
